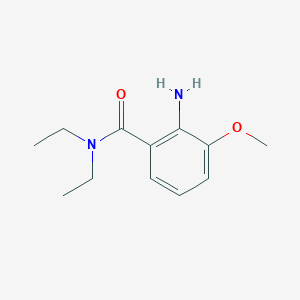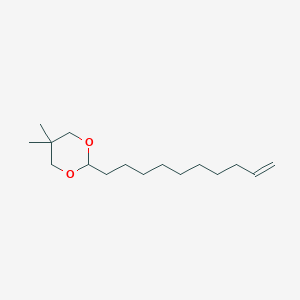![molecular formula C24H17FO3 B14741087 2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione CAS No. 1786-00-1](/img/structure/B14741087.png)
2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenylpropyl group, and an indene-1,3-dione core. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the indene-1,3-dione core. The reaction conditions often involve the use of strong bases and acidic catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its biological activities.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione include other indene derivatives with different substituents on the aromatic rings. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one and other fluorophenyl-substituted indene derivatives . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
1786-00-1 |
|---|---|
Molekularformel |
C24H17FO3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-[3-(4-fluorophenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione |
InChI |
InChI=1S/C24H17FO3/c25-17-12-10-16(11-13-17)21(26)14-20(15-6-2-1-3-7-15)22-23(27)18-8-4-5-9-19(18)24(22)28/h1-13,20,22H,14H2 |
InChI-Schlüssel |
NOJUVVXMZBYCLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)C3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
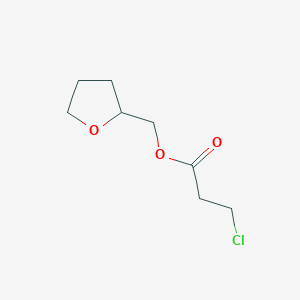
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

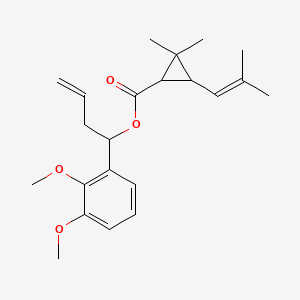
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
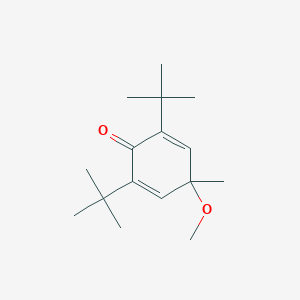
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
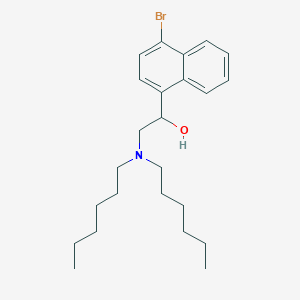
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
